2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach involves the use of cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, and 1,1-bis(methylthio)-2-nitroethene in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound often involve the use of efficient and scalable synthetic routes. These methods typically focus on high yield, cost-effectiveness, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of bromine for bromination reactions and azocoupling for nitrosation reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination by 1 mole of bromine occurs at position 3 of the bicycle, while reaction with 2 moles of bromine gives the 3,5-disubstituted derivative .
Scientific Research Applications
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its pharmacological properties . Additionally, it is valuable in organic synthesis and pharmaceutical chemistry for the construction of various derivatives .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antiviral, and anticancer activities . The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . These compounds share similar structural motifs and pharmacological activities but differ in their specific chemical properties and applications . For example, imidazo[1,2-a]pyridines are known for their use in the treatment of insomnia and anxiety, while pyrido[1,2-a]pyrimidines have applications in treating gastrointestinal disorders and neurotropic conditions .
Conclusion
This compound is a valuable compound with diverse applications in medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique chemical properties and biological activities make it a promising candidate for the development of new therapeutic agents.
Properties
IUPAC Name |
2-(2-fluorophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUUEPZIFCXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=NC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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